molecular formula C15H8BrFO4S B2757703 3-(4-bromobenzenesulfonyl)-6-fluoro-2H-chromen-2-one CAS No. 931359-11-4

3-(4-bromobenzenesulfonyl)-6-fluoro-2H-chromen-2-one

Cat. No.: B2757703
CAS No.: 931359-11-4
M. Wt: 383.19
InChI Key: VCNNHXUZNSFGIF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains a chromen-2-one group (a heterocyclic compound that forms the core of various natural compounds), a bromophenyl group (a phenyl ring with a bromine substitution), and a sulfonyl group (a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon group) .

Scientific Research Applications

Antimicrobial Applications

Research on derivatives bearing a sulfonamide moiety, related to "3-((4-bromophenyl)sulfonyl)-6-fluoro-2H-chromen-2-one", has shown promising antimicrobial properties. A study by Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating sulfamoyl moieties intended as antimicrobial agents. These compounds, through various synthetic pathways, yielded derivatives that exhibited significant in vitro antibacterial and antifungal activities. This indicates the potential of sulfonamide-bearing chromene derivatives in developing new antimicrobial agents.

Advanced Oxidation Processes

The structural analogs of "3-((4-bromophenyl)sulfonyl)-6-fluoro-2H-chromen-2-one" have been studied for their degradability under advanced oxidation processes. Yang et al. (2014) investigated the degradation kinetics and pathways of 6:2 fluorotelomer sulfonate, a compound with a sulfonyl group, under various conditions. The study found that UV/H2O2 was the most effective approach, indicating the potential for environmental remediation of sulfonyl-containing compounds.

Synthetic Methodologies

Significant research has been conducted on the synthesis of chromene derivatives. For instance, Kumar et al. (2015) explored the base-mediated cyclocondensation of salicylaldehydes and 2-bromoallyl sulfones for synthesizing 3-sulfonylchromene derivatives. This method demonstrates the versatility of synthesizing chromene derivatives, which could be applied to the compound of interest for various scientific applications.

Material Science Applications

The incorporation of sulfonyl and chromene moieties into polymers has been explored for potential applications in material science. Kim et al. (2008) synthesized comb-shaped poly(arylene ether sulfone)s with sulfonated side chains, showcasing their utility as proton exchange membranes. Such developments indicate the potential of "3-((4-bromophenyl)sulfonyl)-6-fluoro-2H-chromen-2-one" derivatives in creating advanced materials with specific functionalities.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-6-fluorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrFO4S/c16-10-1-4-12(5-2-10)22(19,20)14-8-9-7-11(17)3-6-13(9)21-15(14)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNNHXUZNSFGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrFO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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